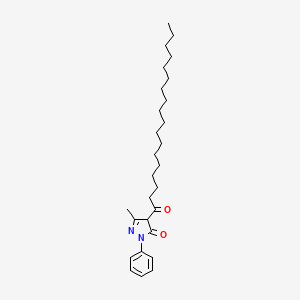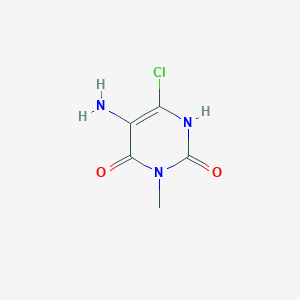
4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- is a heterocyclic compound that features a seven-membered ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization and introduction of the methylthio group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human intervention .
Chemical Reactions Analysis
Types of Reactions
4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with fused rings, such as pyrido[4,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines .
Uniqueness
What sets 4H-Cycloheptapyrimidin-4-one, 3,5,6,7,8,9-hexahydro-2-(methylthio)- apart is its unique seven-membered ring fused with a pyrimidine ring, along with the presence of a methylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
33081-08-2 |
|---|---|
Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-methylsulfanyl-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2OS/c1-14-10-11-8-6-4-2-3-5-7(8)9(13)12-10/h2-6H2,1H3,(H,11,12,13) |
InChI Key |
KJPBRFUDKKJUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CCCCC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-([1,1'-Biphenyl]-4-yl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12914224.png)





![1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine;oxalic acid](/img/structure/B12914249.png)
